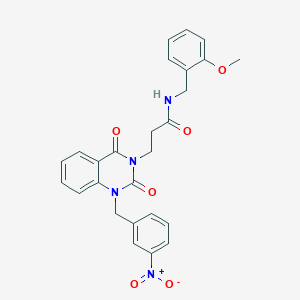

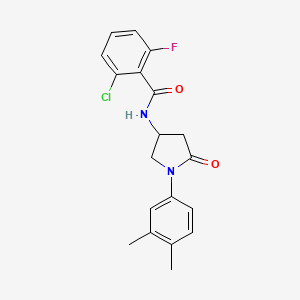

![molecular formula C18H16N2O5 B2402630 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,2-di(furan-2-yl)ethyl)urea CAS No. 2188279-46-9](/img/structure/B2402630.png)

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,2-di(furan-2-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures. The title molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .Scientific Research Applications

Synthesis Techniques and Applications : The synthesis of ureas and hydroxamic acids from carboxylic acids via ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement demonstrates a method that could potentially be applied to the synthesis of compounds with a similar structural complexity to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,2-di(furan-2-yl)ethyl)urea. This process allows for good yields without racemization under mild conditions, showcasing an environmentally friendly and cost-effective method (Thalluri et al., 2014).

Chemical Reactivity and Formation of Novel Compounds : The reaction of certain furan derivatives with asymmetric disubstituted urea derivatives, leading to novel pyrrol-2,3-diones, indicates a pathway for generating complex organic molecules. This reactivity could hint at potential synthetic routes involving this compound for the creation of new materials or bioactive compounds (Yıldırım & Kandemirli, 2004).

Biological Activity and Drug Design : The study of benzofuran hydroxamic acids as 5-lipoxygenase inhibitors demonstrates the biological activity potential of furan derivatives in medicinal chemistry. Such research suggests that structurally related compounds like this compound might be explored for their bioactivity, contributing to the development of new therapeutic agents (Ohemeng et al., 1994).

Material Science and Polymerization : The enzymatic polymerization of biobased rigid diols, such as 2,5-bis(hydroxymethyl)furan, with diacid ethyl esters to produce novel biobased furan polyesters, showcases an application in material science. This indicates potential uses of this compound in the development of new polymers or coatings with unique properties (Jiang et al., 2014).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-[2,2-bis(furan-2-yl)ethyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c21-18(20-12-5-6-16-17(9-12)25-11-24-16)19-10-13(14-3-1-7-22-14)15-4-2-8-23-15/h1-9,13H,10-11H2,(H2,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHKWTNTMACUIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CC=CO3)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine](/img/structure/B2402548.png)

![N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2402556.png)

![4-(diethylsulfamoyl)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2402557.png)

![N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine dihydrochloride](/img/structure/B2402566.png)

![3-{[(3-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2402567.png)

![1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2402568.png)

![5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2402569.png)